molecular formula C10H8N4O2S B12920677 2-(5-Oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamide CAS No. 91511-36-3

2-(5-Oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamide

Cat. No.: B12920677
CAS No.: 91511-36-3
M. Wt: 248.26 g/mol
InChI Key: HXXLELWUAYXCJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamide is a heterocyclic compound that features a triazine ring fused with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzoyl chloride with 3-amino-1,2,4-triazine-5-thione in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis method could involve optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles like amines or thiols replace the amide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.

    Substitution: Amines, thiols; often in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted benzamides.

Scientific Research Applications

2-(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt metabolic pathways, leading to antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological target and the context of its application .

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 2-[(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate
  • 4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide
  • 4-Amino-2,6-dimethyl-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine

Uniqueness

2-(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamide is unique due to its specific combination of a triazine ring and a benzamide moiety. This structure imparts distinct chemical and biological properties, such as enhanced stability and specific binding affinities, which are not observed in other similar compounds .

Properties

CAS No.

91511-36-3

Molecular Formula

C10H8N4O2S

Molecular Weight

248.26 g/mol

IUPAC Name

2-(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)benzamide

InChI

InChI=1S/C10H8N4O2S/c11-8(15)6-4-2-1-3-5(6)7-9(16)12-10(17)14-13-7/h1-4H,(H2,11,15)(H2,12,14,16,17)

InChI Key

HXXLELWUAYXCJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)NC2=O)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.